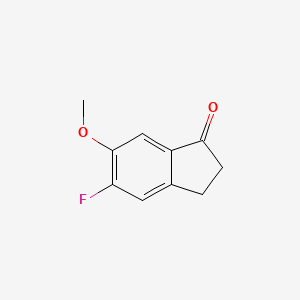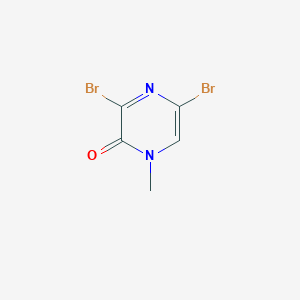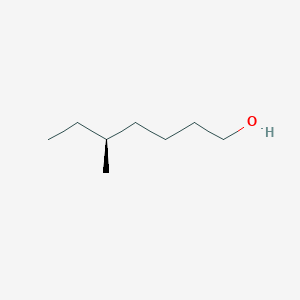
4-(2,3-二氢-1H-吲哚-1-基)-3-硝基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
Typically, 2,3-dihydroindole derivatives are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a component of the compound you’re interested in, has been analyzed . It is an aromatic compound with a molecular weight of 119.1638 .
Chemical Reactions Analysis
In the synthesis of 2,3-dihydroindole derivatives, various boron hydrides can be used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . The possibility of chemoselective reduction of the nitrile group in the presence of an amide has been shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 2,3-dihydro-1H-indole, it is known to be crystalline and colorless in nature .
科学研究应用
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could be explored for the development of new antiviral agents, potentially offering a new avenue for treating viral infections.
Anti-HIV Properties
The indole scaffold is also associated with anti-HIV properties. Compounds with indole cores have been screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests that our compound of interest could be a candidate for further research in HIV treatment strategies.
Anticancer Potential
Indole derivatives are known for their anticancer properties . They can interact with various cellular targets and disrupt cancer cell proliferation . Research into 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could focus on its potential use as a chemotherapeutic agent.
Neuroprotective Effects
Some indole derivatives are promising agents for synthesizing compounds with neuroprotective and antioxidant properties . The compound could be investigated for its efficacy in protecting neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.
Melatonin Receptor Binding
Indole compounds have been evaluated for their binding affinity to melatonin receptors, which play a role in regulating circadian rhythms . Research into 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could explore its potential as a therapeutic agent for sleep disorders.
Antimicrobial Activity
The indole nucleus is present in many natural compounds with antimicrobial activity . Exploring the antimicrobial potential of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could lead to the development of new antibiotics or antiseptics .
Antioxidant Properties
Indole derivatives can also serve as antioxidants, protecting cells from oxidative stress . This property can be harnessed in the development of treatments for conditions caused by oxidative damage.
Antidiabetic Applications
Research has indicated that indole derivatives may have antidiabetic effects . Investigating the role of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid in glucose metabolism could open up new possibilities for diabetes management.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . This interaction often results in changes that contribute to the compound’s therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that the effects of this compound could be diverse and potentially beneficial .
属性
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELSTUQMKWXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)


![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)






![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

